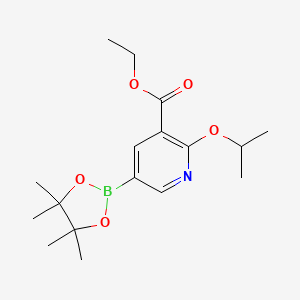![molecular formula C20H25ClN2S B13987711 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine CAS No. 66230-33-9](/img/structure/B13987711.png)
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core structure substituted with a 1,3-dimethyl-3-piperidylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine typically involves the reaction of phenothiazine with 1,3-dimethyl-3-piperidylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This blockade leads to a reduction in dopamine-mediated neurotransmission, which is associated with its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparaison Avec Des Composés Similaires
10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties but with a different substitution pattern on the phenothiazine core.
Thioridazine: Similar antipsychotic effects but with a different side chain structure.
Promethazine: Primarily used as an antiemetic and antihistamine, with a different substitution on the phenothiazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
66230-33-9 |
|---|---|
Formule moléculaire |
C20H25ClN2S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
10-[(1,3-dimethylpiperidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C20H24N2S.ClH/c1-20(12-7-13-21(2)14-20)15-22-16-8-3-5-10-18(16)23-19-11-6-4-9-17(19)22;/h3-6,8-11H,7,12-15H2,1-2H3;1H |
Clé InChI |
MYUWOJBSKBWECL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN(C1)C)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)

![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)


![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)





![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

